molecular formula C20H15N3O7S B15036399 ethyl (5Z)-5-(4-nitrobenzylidene)-2-[(4-nitrophenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate

ethyl (5Z)-5-(4-nitrobenzylidene)-2-[(4-nitrophenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate

Cat. No.: B15036399
M. Wt: 441.4 g/mol
InChI Key: OBXRKIYDZMLQIX-SKCGTWTRSA-N
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Description

ETHYL (5Z)-2-[(4-NITROPHENYL)AMINO]-5-[(4-NITROPHENYL)METHYLIDENE]-4-OXO-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a thiophene ring, nitrophenyl groups, and an ethyl ester functional group. Its chemical formula is C17H13N3O6S.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL (5Z)-2-[(4-NITROPHENYL)AMINO]-5-[(4-NITROPHENYL)METHYLIDENE]-4-OXO-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the condensation of 4-nitroaniline with ethyl acetoacetate in the presence of a base, followed by cyclization and oxidation steps. The reaction conditions often require controlled temperatures and the use of solvents like ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

ETHYL (5Z)-2-[(4-NITROPHENYL)AMINO]-5-[(4-NITROPHENYL)METHYLIDENE]-4-OXO-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl groups can be oxidized to form nitroso or nitro derivatives.

    Reduction: Reduction of the nitro groups can yield amino derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrophenyl positions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve specific temperatures, solvents, and catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso derivatives, while reduction can produce amino derivatives.

Scientific Research Applications

ETHYL (5Z)-2-[(4-NITROPHENYL)AMINO]-5-[(4-NITROPHENYL)METHYLIDENE]-4-OXO-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of ETHYL (5Z)-2-[(4-NITROPHENYL)AMINO]-5-[(4-NITROPHENYL)METHYLIDENE]-4-OXO-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. The compound’s nitrophenyl groups can participate in redox reactions, affecting cellular pathways and enzyme activities. Additionally, the thiophene ring may interact with biological membranes, influencing their properties and functions.

Comparison with Similar Compounds

Similar Compounds

  • ETHYL (5Z)-2-[(4-AMINOPHENYL)AMINO]-5-[(4-AMINOPHENYL)METHYLIDENE]-4-OXO-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE
  • ETHYL (5Z)-2-[(4-METHOXYPHENYL)AMINO]-5-[(4-METHOXYPHENYL)METHYLIDENE]-4-OXO-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE

Uniqueness

ETHYL (5Z)-2-[(4-NITROPHENYL)AMINO]-5-[(4-NITROPHENYL)METHYLIDENE]-4-OXO-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE is unique due to its dual nitrophenyl groups, which confer distinct redox properties and reactivity. This makes it particularly valuable in applications requiring specific redox behavior and interactions with biological systems.

Properties

Molecular Formula

C20H15N3O7S

Molecular Weight

441.4 g/mol

IUPAC Name

ethyl (5Z)-4-hydroxy-2-(4-nitrophenyl)imino-5-[(4-nitrophenyl)methylidene]thiophene-3-carboxylate

InChI

InChI=1S/C20H15N3O7S/c1-2-30-20(25)17-18(24)16(11-12-3-7-14(8-4-12)22(26)27)31-19(17)21-13-5-9-15(10-6-13)23(28)29/h3-11,24H,2H2,1H3/b16-11-,21-19?

InChI Key

OBXRKIYDZMLQIX-SKCGTWTRSA-N

Isomeric SMILES

CCOC(=O)C1=C(/C(=C/C2=CC=C(C=C2)[N+](=O)[O-])/SC1=NC3=CC=C(C=C3)[N+](=O)[O-])O

Canonical SMILES

CCOC(=O)C1=C(C(=CC2=CC=C(C=C2)[N+](=O)[O-])SC1=NC3=CC=C(C=C3)[N+](=O)[O-])O

Origin of Product

United States

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